molecular formula C7H18Cl2N2O B1383702 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride CAS No. 2060034-69-5

3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride

Cat. No. B1383702
M. Wt: 217.13 g/mol
InChI Key: MHXCMTKUKPDZMS-UHFFFAOYSA-N
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Description

“3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride” is a chemical compound with the molecular formula C7H18Cl2N2O . It has a molecular weight of 217.14 .

Physical and Chemical Properties

This compound is a powder at room temperature . It has a complex structure with a topological polar surface area of 35.5 Ų .

Scientific Research Applications

Enantioselective Synthesis

  • Enantioselective Catalysis : 4-(Dimethylamino)pyridines, which are structurally similar to 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride, have been synthesized using an efficient chemoenzymatic route. These compounds exhibit important catalytic properties in the stereoselective construction of quaternary centers, highlighting their potential in asymmetric catalysis (Busto, Gotor‐Fernández, & Gotor, 2006).

Catalysis in Organic Synthesis

  • Recyclable Catalyst for Acylation : A study on 4-(N,N-Dimethylamino)pyridine hydrochloride (a compound related to 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride) demonstrated its use as a recyclable catalyst for the acylation of inert alcohols and phenols. The reaction mechanism was thoroughly investigated, highlighting its utility in organic synthesis (Liu, Ma, Liu, & Wang, 2014).

Analytical Chemistry Applications

  • Fluorescence Studies : Research on 4-(dimethylamino)pyridine and its derivatives, which are similar to the compound , have provided insights into their fluorescence characteristics. These studies are crucial for understanding the dynamics of excited electronic states, potentially useful in analytical chemistry applications (Mishina et al., 2001).

Synthesis of Structurally Diverse Compounds

  • Generation of a Structurally Diverse Library : A study utilized 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions. This approach generated a wide array of structurally diverse compounds, demonstrating the versatility of such dimethylamino-substituted compounds in synthetic chemistry (Roman, 2013).

Application in pH Sensing

  • Turn-on pH Sensor : A study on a mono-substitutional BOPHY dye containing a (p-dimethylamino)styryl group indicated its potential use as a turn-on pH sensor. The fluorescence of this dye was dramatically enhanced upon protonation of the tertiary amine function, making it suitable for pH sensing applications (Jiang et al., 2015).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-[(dimethylamino)methyl]pyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-9(2)6-7(10)3-4-8-5-7;;/h8,10H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXCMTKUKPDZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCNC1)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride

CAS RN

2060034-69-5
Record name 3-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride
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3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride
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3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride

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